2-(4-Chlorobenzoyl)pyrazine
Overview
Description
2-(4-Chlorobenzoyl)pyrazine is a heterocyclic compound that belongs to the pyrazine family. Pyrazines are known for their versatility in pharmacological activities and are widely used in various fields such as perfumeries, food industries, and pharmaceuticals . The compound this compound is characterized by the presence of a chlorobenzoyl group attached to the pyrazine ring, which imparts unique chemical and biological properties.
Mechanism of Action
Target of Action
The primary target of 2-(4-Chlorobenzoyl)pyrazine is Mycobacterium tuberculosis (Mtb) . This compound has shown promising activity against Mtb, a bacterium that causes tuberculosis .
Mode of Action
This compound interacts with Mtb by inhibiting its growth .
Biochemical Pathways
It’s known that pyrazine derivatives, such as this compound, can exhibit various biological activities, including antibacterial, antifungal, and antiviral activities .
Pharmacokinetics
It’s known that the compound is a solid at room temperature , which could impact its bioavailability
Result of Action
The result of the action of this compound is the inhibition of Mtb growth . This leads to a decrease in the number of Mtb bacteria, thereby helping to control the spread of tuberculosis .
Biochemical Analysis
Biochemical Properties
2-(4-Chlorobenzoyl)pyrazine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with pyrazine derivatives, which are known for their pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The nature of these interactions often involves binding to active sites of enzymes or forming complexes with proteins, thereby influencing their activity and function.
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, pyrazine derivatives have been shown to inhibit the growth of certain cancer cells by interfering with their metabolic pathways . Additionally, this compound may impact cellular processes such as apoptosis and cell proliferation, contributing to its potential therapeutic applications.
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, pyrazine derivatives have been reported to inhibit enzymes involved in the biosynthesis of nucleic acids, thereby affecting cell growth and proliferation . Additionally, this compound may alter gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Its stability and degradation are important factors to consider. Studies have shown that pyrazine derivatives can undergo degradation under certain conditions, which may affect their long-term efficacy . Additionally, the temporal effects on cellular function can vary, with some studies reporting sustained activity over extended periods, while others observe a decline in activity due to degradation or other factors.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, such as antimicrobial or anticancer activity. At higher doses, toxic or adverse effects may be observed . For instance, pyrazine derivatives have been shown to cause toxicity in certain animal models at high concentrations, highlighting the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For example, pyrazine derivatives are known to be metabolized by cytochrome P450 enzymes, which can influence their pharmacokinetics and pharmacodynamics . Additionally, the compound may affect metabolic flux and metabolite levels, contributing to its overall biochemical activity.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity. It may interact with specific transporters or binding proteins that facilitate its uptake and distribution. For instance, pyrazine derivatives have been shown to be transported across cell membranes by specific transporters, influencing their localization and accumulation within cells . This can affect the compound’s efficacy and potential side effects.
Subcellular Localization
The subcellular localization of this compound is important for its activity and function. It may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, pyrazine derivatives have been observed to localize in the nucleus, where they can interact with DNA and other nuclear proteins . This localization can influence the compound’s ability to modulate gene expression and other nuclear processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Chlorobenzoyl)pyrazine typically involves the reaction of 4-chlorobenzoyl chloride with pyrazine in the presence of a base such as pyridine or triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-(4-Chlorobenzoyl)pyrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorobenzoyl group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed:
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted pyrazine derivatives.
Scientific Research Applications
2-(4-Chlorobenzoyl)pyrazine has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the treatment of infectious diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
5-(4-Chlorobenzoyl)-pyrazine-2-carbothioamide: Known for its antimycobacterial activity.
Pyrazinamide: An anti-tuberculosis agent.
Glipizide: An anti-diabetic drug.
Amiloride: A diuretic.
Uniqueness: 2-(4-Chlorobenzoyl)pyrazine is unique due to its specific chemical structure, which imparts distinct biological activities. The presence of the chlorobenzoyl group enhances its pharmacological properties, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
(4-chlorophenyl)-pyrazin-2-ylmethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClN2O/c12-9-3-1-8(2-4-9)11(15)10-7-13-5-6-14-10/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXRYQDHLSKMOAL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=NC=CN=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90608352 | |
Record name | (4-Chlorophenyl)(pyrazin-2-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90608352 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
118543-85-4 | |
Record name | (4-Chlorophenyl)(pyrazin-2-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90608352 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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